molecular formula C11H14O3 B108989 (2-Isopropylphenoxy)acetic acid CAS No. 25141-58-6

(2-Isopropylphenoxy)acetic acid

Cat. No.: B108989
CAS No.: 25141-58-6
M. Wt: 194.23 g/mol
InChI Key: HGGPCQVBKJMWHG-UHFFFAOYSA-N
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Description

(2-Isopropylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of phenoxyacetic acid, characterized by the presence of an isopropyl group attached to the phenoxy ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylphenoxy)acetic acid typically involves the reaction of 2-isopropylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Isopropylphenoxy)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropylphenoxy)acetic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenoxyacetic acid derivatives and can result in different pharmacological and industrial applications .

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGPCQVBKJMWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361638
Record name (2-isopropylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25141-58-6
Record name (2-isopropylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(propan-2-yl)phenoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of o-isopropylphenol (39.5 g), potassium carbonate (40 g) and ethyl α-bromoacetate (40 ml) in dimethylformamide (300 ml) is heated with stirring at 80° C. for 8 hours. To the mixture is added water, and the mixture is extracted with ethyl acetate. The extract is washed with water, dried, and concentrated under reduced pressure to remove the solvent. The residue thus obtained is dissolved in a solution of sodium hydroxide (20 g) in water (300 ml) and ethanol (200 ml), and the mixture is refluxed for 1.5 hour. After cooling, the mixture is acidified with conc. hydrochloric acid, and the precipitated crystals are collected by filtration to give α-(2-isopropylphenoxy)acetic acid (37 g).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of (2-Isopropylphenoxy)acetic acid in relation to its activity as an auxin herbicide?

A1: this compound belongs to the phenoxyalkanoic acid group of auxin herbicides. While it exists as a hydrogen-bonded cyclic dimer like active auxin herbicides, its structure differs significantly. Research by Smith et al. indicates that the molecule is essentially planar. This contrasts with active members like (2,4-dichlorophenoxy)acetic acid, where the side chain is anticlinally related to the ring system. This structural difference likely contributes to its inactivity as an herbicide compared to its counterparts with specific side chain orientations.

Q2: How does the crystal structure of this compound compare to its previously reported structure?

A2: A recent study highlighted a discrepancy between the previously reported crystal structure and new findings . While both structures confirm the presence of classical carboxylic acid inversion dimers linked by O—H⋯O hydrogen bonds, there are notable differences. The unit-cell dimensions reported in the new structure differ significantly from the previous study. Additionally, the earlier report identified a disordered carboxyl H atom within a cyclic hydrogen-bonded dimer, a feature not observed in the more recent analysis.

Q3: Can this compound be used as a building block for other compounds, and what are the potential applications?

A3: Yes, this compound can serve as a starting material for synthesizing more complex molecules. Researchers successfully synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide using this compound as a precursor . This derivative showed potential anticancer activity in in silico studies targeting the VEGFr receptor. This highlights the potential of using this compound as a scaffold for developing novel compounds with potential therapeutic applications.

Q4: Has this compound been identified as a degradation product of any pharmaceuticals?

A4: Yes, research has identified this compound as a degradation product of Fenoxazoline hydrochloride . Studies on the stability of Fenoxazoline hydrochloride under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress, revealed the formation of this compound. This finding has implications for the quality control and shelf-life determination of pharmaceutical formulations containing Fenoxazoline hydrochloride.

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